molecular formula C6H7BrN2O B1320001 4-Amino-5-bromo-2-pyridinemethanol CAS No. 103949-54-8

4-Amino-5-bromo-2-pyridinemethanol

Cat. No.: B1320001
CAS No.: 103949-54-8
M. Wt: 203.04 g/mol
InChI Key: HUPJQFKJORLSOE-UHFFFAOYSA-N
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Description

Product Overview 4-Amino-5-bromo-2-pyridinemethanol is a heterocyclic organic compound with the molecular formula C 6 H 7 BrN 2 O and a molecular weight of 203.04 g/mol . It is characterized by a pyridine ring structure that is substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxymethyl group at the 2-position . This specific arrangement of functional groups makes it a versatile and valuable intermediate in organic synthesis and medicinal chemistry research. Research Applications and Value This compound serves as a useful research compound and a key chemical synthon . Its value in research stems from the strategic placement of its functional groups, which allow for a variety of chemical transformations. The bromine atom provides a reactive site for metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, enabling the introduction of diverse substituents onto the pyridine core . Simultaneously, the hydroxymethyl group can be further oxidized to an aldehyde or carboxylic acid, or converted into ethers, esters, or amines, offering multiple pathways for molecular elaboration . The amino group also serves as a handle for further derivatization. This versatility makes this compound a valuable building block for constructing more complex molecules for use in drug discovery programs and material science . Pyridine derivatives, in general, are considered "privileged" scaffolds in medicinal chemistry and are found in over 7,000 known drug molecules, underscoring the potential research significance of this compound . Safety and Handling This compound requires careful handling. The available safety information indicates that it may be harmful if swallowed and may cause skin and eye irritation . Researchers should refer to the Safety Data Sheet (SDS) for detailed hazard information, recommended personal protective equipment (PPE), and proper storage conditions. The product is intended for research use only and is not approved for human or veterinary diagnostic or therapeutic uses .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-amino-5-bromopyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BrN2O/c7-5-2-9-4(3-10)1-6(5)8/h1-2,10H,3H2,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUPJQFKJORLSOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=C1N)Br)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

The Pervasive Influence of Pyridine Derivatives in Chemical Research

Pyridine (B92270) and its derivatives are cornerstone molecules in organic chemistry. numberanalytics.com These six-membered heterocyclic compounds, containing one nitrogen atom, are not only common solvents but also serve as crucial building blocks for a vast array of functional molecules. numberanalytics.comnih.gov Their unique electronic structure, characterized by a delocalized π-system and a nitrogen atom with a lone pair of electrons, imparts distinct chemical properties that make them highly versatile. numberanalytics.comnih.gov

The significance of pyridine derivatives is particularly pronounced in medicinal chemistry, where the pyridine scaffold is a "privileged" structure found in over 7,000 drug molecules. nih.govrsc.org The nitrogen atom in the pyridine ring can participate in hydrogen bonding with biological receptors, which can significantly enhance the pharmacokinetic properties of a drug. nih.gov This has led to the development of a wide range of pharmaceuticals with diverse therapeutic applications, including anti-inflammatory, antimicrobial, anticonvulsant, and antitumor agents. wisdomlib.orgresearchgate.net Furthermore, the ability to easily modify the pyridine ring allows for the fine-tuning of a molecule's biological activity and metabolic stability. nih.govnih.gov Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, functional nanomaterials, and as ligands in organometallic catalysis. numberanalytics.comnih.gov

An Overview of 4 Amino 5 Bromo 2 Pyridinemethanol: a Key Chemical Entity

4-Amino-5-bromo-2-pyridinemethanol is a heterocyclic organic compound featuring a pyridine (B92270) ring substituted with an amino group at the 4-position, a bromine atom at the 5-position, and a hydroxymethyl group at the 2-position. evitachem.com This specific arrangement of functional groups makes it a valuable intermediate in organic synthesis.

The presence of the amino and hydroxymethyl groups allows for a variety of chemical transformations, making it a versatile building block for the synthesis of more complex molecules. evitachem.com The bromine atom provides a reactive site for cross-coupling reactions, enabling the introduction of diverse substituents onto the pyridine core. This strategic placement of functional groups allows researchers to systematically modify the molecule's structure to explore structure-activity relationships in drug discovery programs and to create novel materials with tailored properties.

The synthesis of this compound can be achieved through multi-step processes, often involving the bromination and subsequent amination of a suitable pyridine precursor. evitachem.com Its utility is primarily seen in its role as a precursor for developing new pharmaceuticals and in research exploring the reactivity and biological implications of substituted pyridines. evitachem.com

A Look Back: the Historical Context of Pyridine Based Compound Investigations

Direct Synthesis Approaches for 4-Amino-5-bromo-2-pyridinemethanol

Direct synthesis methods aim to construct the this compound molecule in a limited number of steps from readily available starting materials.

Bromination of 2-Pyridinemethanol (B130429) Precursors

A key direct approach involves the bromination of a suitable 2-pyridinemethanol precursor. This strategy introduces the bromine atom at the 5-position of the pyridine ring. The selection of the brominating agent is crucial for achieving high regioselectivity and yield. Reagents such as elemental bromine or N-bromosuccinimide (NBS) are commonly employed, often in the presence of a catalyst like iron or aluminum bromide to facilitate the electrophilic aromatic substitution. evitachem.com The reaction conditions, including solvent and temperature, must be carefully controlled to prevent side reactions, such as over-bromination or oxidation of the hydroxymethyl group.

Amination Processes

Following bromination, or in a concerted fashion, the introduction of the amino group at the 4-position is another critical step. This amination can be achieved using various nitrogen sources, including ammonia (B1221849) or other amination reagents. evitachem.com The conditions for this nucleophilic aromatic substitution are typically controlled to ensure the desired regioselectivity, targeting the C4 position which is activated by the electron-withdrawing nature of the pyridine nitrogen and the bromo substituent. Challenges in this direct amination approach can include the need for high temperatures or pressures and the potential for competing side reactions.

Precursor Synthesis and Functional Group Interconversions

An alternative and often more controlled approach involves the synthesis of key precursors followed by a series of functional group interconversions to assemble the final this compound molecule.

Synthesis of Halogenated Pyridinemethanols (e.g., 5-Bromo-2-(hydroxymethyl)pyridine)

The synthesis of halogenated pyridinemethanols, such as 5-Bromo-2-(hydroxymethyl)pyridine, serves as a critical step in a multi-step synthesis. chemicalbook.commedchemexpress.commedchemexpress.comsynquestlabs.com One common method involves the reduction of a corresponding carboxylic acid ester, methyl 5-bromo-2-pyridinecarboxylate. For instance, treatment with sodium borohydride (B1222165) in methanol (B129727) can afford 5-bromo-2-pyridinemethanol in high yield. chemicalbook.com An alternative route starts from 5-bromo-2-methylpyridine, which is first oxidized to the corresponding N-oxide, followed by rearrangement and hydrolysis to yield the desired hydroxymethyl group. chemicalbook.com

Table 1: Synthesis of 5-Bromo-2-(hydroxymethyl)pyridine

Starting MaterialReagentsYieldReference
Methyl 5-bromo-2-pyridinecarboxylateSodium borohydride, Methanol94.8% chemicalbook.com
5-Bromo-2-methylpyridinem-CPBA, Trifluoroacetic anhydride78% chemicalbook.com

Preparation of Bromo-Aminopyridine Intermediates (e.g., 2-Amino-5-bromopyridine)

The preparation of bromo-aminopyridine intermediates is fundamental to many synthetic routes. 2-Amino-5-bromopyridine is a particularly important building block. researchgate.netchemicalbook.com A well-established method for its synthesis is the direct bromination of 2-aminopyridine (B139424) using bromine in acetic acid. orgsyn.org This reaction can produce the desired product in good yields, although purification is often necessary to remove the dibrominated byproduct. orgsyn.org More modern approaches utilize reagents like phenyltrimethylammonium (B184261) tribromide in a solvent such as chloroform, which can offer milder reaction conditions and improved yields. patsnap.comgoogle.com

Table 2: Synthesis of 2-Amino-5-bromopyridine

Strategies for Introducing Amino and Hydroxymethyl Functionalities (e.g., Reduction of Picolinates)

The introduction of the amino and hydroxymethyl groups onto a pre-functionalized pyridine ring is a versatile strategy. For instance, a picolinate (B1231196) (pyridine carboxylic acid ester) bearing other necessary substituents can be selectively reduced to the corresponding hydroxymethyl group. This reduction is often achieved using hydride reagents like sodium borohydride or lithium aluminum hydride. The amino group can be introduced at an earlier stage or through subsequent functionalization of the pyridine ring. For example, a nitro group can be reduced to an amino group using various reducing agents, such as iron in acidic media or catalytic hydrogenation. orgsyn.org This stepwise approach allows for greater control over the final structure of the molecule. The reduction of a picolinate to a hydroxymethyl group is a key transformation in this strategy. For example, 2-picoline-4-carboxylic acid can be esterified and then reduced under pressure with hydrogen gas in the presence of a palladium-carbon and rhodium-carbon catalyst to yield the corresponding piperidine-4-carboxylate. google.com While this example illustrates the reduction of the pyridine ring itself, similar principles of ester reduction are applied to synthesize hydroxymethylpyridines.

Syntheti

Advanced Spectroscopic Techniques for Molecular Characterization

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, offers a powerful, non-destructive lens into molecular structure. Each technique probes different aspects of the molecule's quantum mechanical states, from bond vibrations to electronic transitions and nuclear spin environments.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is exceptionally useful for identifying the functional groups present in a molecule, as each group has a characteristic set of vibrational frequencies. For this compound, the IR spectrum is predicted to show several key absorption bands.

The amino (-NH₂) group would exhibit symmetric and asymmetric N-H stretching vibrations, typically observed in the 3300-3500 cm⁻¹ range. The hydroxyl (-OH) group from the methanol substituent would produce a characteristically broad O-H stretching band around 3200-3600 cm⁻¹. The presence of the pyridine core is confirmed by C=C and C=N aromatic ring stretching vibrations between 1400 and 1600 cm⁻¹. Furthermore, C-H stretching from the aromatic ring and the methylene (-CH₂) group would appear near 3100-3000 cm⁻¹ and 2950-2850 cm⁻¹, respectively. The C-Br stretch is expected at lower frequencies, typically below 600 cm⁻¹. In related compounds like 2-amino-5-bromo-4-methylpyridine, vibrational spectral analysis has been a key tool for structural confirmation. researchgate.net

Functional Group Vibrational Mode Predicted Frequency Range (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3600 - 3200 (broad)
Amino (-NH₂)N-H Asymmetric & Symmetric Stretch3500 - 3300
Aromatic C-HC-H Stretch3100 - 3000
Aliphatic C-H (-CH₂-)C-H Stretch2960 - 2850
Pyridine RingC=C and C=N Stretch1600 - 1400
Amino (-NH₂)N-H Bend (Scissoring)1650 - 1580
Carbon-Bromine (-C-Br)C-Br Stretch< 600

Ultraviolet-Visible (UV-Vis) spectroscopy analyzes the electronic transitions within a molecule, primarily the π→π* and n→π* transitions of chromophores. The pyridine ring in this compound acts as the principal chromophore. Its absorption profile is modulated by the attached auxochromes: the electron-donating amino (-NH₂) and hydroxymethyl (-CH₂OH) groups, and the electron-withdrawing bromo (-Br) group.

It is anticipated that the π→π* transitions, characteristic of the aromatic system, would result in strong absorption bands in the 250-290 nm region. For instance, studies on isomeric bromomethylpyridine copper complexes show π–π* absorptions around 260-270 nm. researchgate.net The n→π* transitions, involving the non-bonding electrons on the nitrogen and oxygen atoms, are expected to produce weaker absorption bands at longer wavelengths, potentially above 300 nm. The solvent environment can significantly influence the position and intensity of these bands.

Electronic Transition Chromophore Predicted λₘₐₓ Range (nm)
π → πPyridine Ring250 - 290
n → πN (Pyridine), N (Amino), O (Hydroxyl)> 300

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the complete carbon-hydrogen framework of an organic molecule.

¹H NMR: The proton NMR spectrum for this compound is expected to be relatively simple and highly informative. It should feature distinct signals for each type of proton: two singlets for the non-equivalent aromatic protons on the pyridine ring, a broad singlet for the two protons of the amino group, a singlet for the two methylene protons of the hydroxymethyl group, and a singlet for the hydroxyl proton, which is typically broad and may exchange with deuterium oxide (D₂O). The chemical shifts would be influenced by the electronic environment; for example, the methylene protons (-CH₂OH) are deshielded by the adjacent ring and hydroxyl group.

¹³C NMR: The carbon NMR spectrum will show six distinct signals, corresponding to the five carbons of the pyridine ring and the one carbon of the methylene group. The chemical shifts provide insight into the electronic nature of each carbon. The carbons bonded to electronegative atoms (C2, C4, C5) will be shifted downfield. For comparison, in 4-amino-5-bromomethyl-2-methylpyrimidine, the bromomethyl carbon resonates at 35.55 ppm. benchchem.com

2D NMR: Two-dimensional NMR techniques are crucial for assembling the molecular puzzle:

COSY (Correlation Spectroscopy) would confirm correlations between any coupled protons.

HSQC (Heteronuclear Single Quantum Coherence) would unambiguously link each proton signal to its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) is vital for establishing the substitution pattern by revealing long-range (2-3 bond) correlations between protons and carbons. For example, it would show correlations from the methylene protons to carbons C2 and C3 of the pyridine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) would provide through-space correlations between protons that are close to each other, helping to confirm the spatial arrangement of the substituents.

Predicted ¹H NMR Data
Assignment Predicted δ (ppm) Multiplicity Integration
H-3~8.0-8.2Singlet1H
H-6~7.6-7.8Singlet1H
-NH₂~5.0-6.0Broad Singlet2H
-CH₂OH~4.5-4.8Singlet2H
-OHVariableSinglet1H
Predicted ¹³C NMR Data
Assignment Predicted δ (ppm)
C-2155 - 160
C-3145 - 150
C-4150 - 155
C-5105 - 115
C-6110 - 120
-CH₂OH60 - 65

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specific to species that have unpaired electrons, such as radicals or paramagnetic transition metal ions. The parent compound, this compound, is a diamagnetic, closed-shell molecule and is therefore EPR silent.

However, this ligand can form coordination compounds with paramagnetic metal centers (e.g., Cu(II), Mn(II), V(IV)). The EPR spectra of such complexes would provide valuable information about the oxidation state and coordination environment of the metal ion. For example, EPR studies on Cu(II) complexes with related bromomethylpyridine ligands have shown axial symmetry and provided g-values that help characterize the electronic structure of the metal center. researchgate.net

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. Electrospray Ionization (ESI) is a soft ionization method ideal for polar molecules like this compound, as it typically keeps the molecule intact, allowing for the clear determination of the molecular weight.

The most critical feature in the mass spectrum would be the molecular ion peak [M+H]⁺. Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion will appear as a characteristic pair of peaks (an isotopic doublet) of nearly equal intensity, separated by 2 m/z units. This provides definitive evidence for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry (HRMS) can determine the elemental composition with high accuracy. Fragmentation patterns, resulting from the breakdown of the molecular ion, can further corroborate the structure, with likely losses including the hydroxyl group, the entire hydroxymethyl group (-CH₂OH), or the bromine atom.

Predicted Fragment Formula Predicted m/z Key Feature
[M+H]⁺[C₆H₈BrN₂O]⁺205 / 2071:1 isotopic doublet confirms one Br atom
[M-OH]⁺[C₆H₆BrN₂]⁺188 / 190Loss of hydroxyl group
[M-CH₂OH]⁺[C₅H₅BrN₂]⁺174 / 176Loss of hydroxymethyl group

X-ray Diffraction Analysis for Solid-State Structures

While spectroscopic methods reveal the connectivity and electronic nature of a molecule, single-crystal X-ray diffraction (XRD) provides the ultimate confirmation of its three-dimensional structure in the solid state. This technique can precisely determine bond lengths, bond angles, and, crucially, the intermolecular interactions that govern the crystal packing.

For this compound, the crystal structure is expected to be heavily influenced by hydrogen bonding. The amino (-NH₂) and hydroxyl (-OH) groups are potent hydrogen bond donors, while the pyridine ring nitrogen is a strong hydrogen bond acceptor. It is highly probable that these interactions would lead to the formation of supramolecular assemblies. Analysis of related structures, such as 5-Bromo-2-chloropyrimidin-4-amine, reveals that molecules link into dimers via N-H···N hydrogen bonds, which then form extended networks. nih.govresearchgate.net A similar pattern of N-H···N and O-H···N bonds is predicted for the title compound, potentially creating dimers, sheets, or a more complex three-dimensional framework. This analysis is also critical for understanding the solid-state structure of any coordination compounds derived from this ligand.

Potential Hydrogen Bond Interaction Donor (D) Acceptor (A) Predicted Supramolecular Motif
N-H···NAmino (-NH₂)Pyridine NitrogenDimer formation, Chains
O-H···NHydroxyl (-OH)Pyridine NitrogenDimer formation, Chains
N-H···OAmino (-NH₂)Hydroxyl (-OH)Inter-linking of primary motifs

Elemental Compositional Analysis

Comprehensive searches of available scientific literature and chemical databases did not yield specific elemental analysis data for the target compound, this compound, or its coordination compounds. While information is available for structurally related molecules, such as 4-Amino-5-bromo-2-chloropyridine and 4-Amino-5-bromo-2-methylpyridine, direct experimental or theoretical elemental composition values for the requested pyridinemethanol derivative are not documented in the searched sources.

To provide a theoretical framework for future analysis, the elemental composition of this compound can be calculated based on its presumed molecular formula. The chemical structure of this compound consists of a pyridine ring substituted with an amino group at position 4, a bromine atom at position 5, and a hydroxymethyl group (-CH₂OH) at position 2. This leads to the molecular formula C₆H₇BrN₂O.

Based on this formula, the theoretical elemental composition can be calculated as follows:

Table 1: Theoretical Elemental Composition of this compound

ElementSymbolAtomic Mass ( g/mol )Number of AtomsTotal Mass ( g/mol )Percentage (%)
CarbonC12.01672.0635.49
HydrogenH1.00877.0563.47
BromineBr79.90179.9039.36
NitrogenN14.01228.0213.80
OxygenO16.00116.007.88
Total 203.036 100.00

Note: Atomic masses are approximate and for calculation purposes.

This table provides the expected weight percentages of each element in a pure sample of this compound. Experimental verification through techniques such as combustion analysis would be required to confirm these values for a synthesized sample.

Regarding the coordination compounds of this compound, no specific examples with corresponding elemental analysis were found in the conducted literature search. The elemental composition of such complexes would depend on the stoichiometry of the ligand to the metal ion and the presence of any counter-ions or solvent molecules in the crystal lattice.

For a hypothetical mononuclear complex where one molecule of this compound (L) coordinates to a divalent metal ion (M²⁺), the general formula might be [M(L)ₓ]Y₂, where Y is a counter-ion. The theoretical elemental composition would need to be calculated for each specific complex synthesized.

In the absence of experimental data, the following table is presented as a template for how such data would be reported for a hypothetical coordination compound, for instance, a 1:2 complex of a metal like Copper(II) with this compound, with chloride as the counter-ion, having the formula [Cu(C₆H₇BrN₂O)₂]Cl₂.

Table 2: Illustrative Elemental Composition Data for a Hypothetical Coordination Compound

CompoundFormulaCalculated C (%)Found C (%)Calculated H (%)Found H (%)Calculated N (%)Found N (%)
[Cu(C₆H₇BrN₂O)₂]Cl₂C₁₂H₁₄Br₂Cl₂CuN₄O₂25.00-2.45-9.72-

Note: The "Found" values are intentionally left blank as no experimental data is available. This table serves as an illustrative example.

The synthesis and isolation of this compound and its metal complexes, followed by experimental elemental analysis, would be necessary to populate such a table with factual research findings.

Chemical Reactivity and Reaction Mechanisms of 4 Amino 5 Bromo 2 Pyridinemethanol

Reactivity of Pyridine (B92270) Derivatives with Amination and Halogenation Sites

The reactivity of the pyridine ring is significantly influenced by the electronic properties of its substituents. In 4-Amino-5-bromo-2-pyridinemethanol, the amino (-NH2) group at the 4-position and the bromo (-Br) group at the 5-position dictate the molecule's behavior in chemical reactions.

Pyridine itself is an electron-deficient heterocycle, which makes it less reactive towards electrophilic aromatic substitution compared to benzene. nih.govchemrxiv.org Halogenation of unsubstituted pyridines often requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, due to the ring's poor π-nucleophilicity. chemrxiv.orgnsf.gov These reactions typically favor substitution at the 3- and 5-positions. nih.govchemrxiv.org The presence of an activating group, like the amino group in the subject compound, can modulate this reactivity.

Amination of polyhalogenated pyridines is a crucial method for synthesizing functionalized derivatives. acs.orgnih.gov Studies on selective amination show that the position of the halogen is critical. For instance, halogens at the 2- and 4-positions of the pyridine ring are generally more susceptible to nucleophilic aromatic substitution (SNAr) than those at the 3- or 5-positions. researchgate.net This is because the negative charge in the intermediate Meisenheimer complex can be delocalized onto the electronegative nitrogen atom, which is possible only for attack at the 2- and 4-positions. researchgate.net While the subject compound features a bromine at the 5-position, the strong electron-donating amino group at the 4-position enhances the nucleophilicity of the ring and can influence its participation in other reaction types.

The development of novel halogenation methods, such as those using designed phosphine reagents or proceeding through Zincke imine intermediates, has provided milder and more selective ways to introduce halogens onto the pyridine ring, including at the 3-position. nih.govnsf.gov These advanced methods highlight the ongoing efforts to control the regioselectivity of pyridine functionalization, which is essential for synthesizing complex molecules like this compound.

Nucleophilic Behavior and Reactivity Studies

The nucleophilic character of pyridine derivatives is a key aspect of their reactivity, particularly in their role as organocatalysts. The substituents on the pyridine ring play a crucial role in modulating this property.

Density Functional Theory (DFT) has become a powerful tool for predicting the nucleophilicity of substituted pyridines. ias.ac.inresearcher.life Several theoretical methods are employed to quantify nucleophilic character, often by calculating parameters such as HOMO (Highest Occupied Molecular Orbital) energy, the nucleophilicity index (N), and by correlating these values with experimental data like Hammett substituent constants (σ). ias.ac.inresearcher.life

Studies have shown that electron-donating groups (EDGs) on the pyridine ring increase the energy of the HOMO, making the lone pair of electrons on the nitrogen atom more available for donation and thus increasing nucleophilicity. researchgate.net Conversely, electron-withdrawing groups (EWGs) decrease the HOMO energy and reduce nucleophilicity. researchgate.net

For this compound, the substituents would have competing effects:

Amino (-NH2) group at C4: A strong electron-donating group that significantly enhances the nucleophilicity of the pyridine nitrogen.

Bromo (-Br) group at C5: An electron-withdrawing group (by induction) that would tend to decrease nucleophilicity.

Methanol (B129727) (-CH2OH) group at C2: A weakly deactivating group.

DFT calculations on various substituted pyridines have been used to establish scales of nucleophilicity. ias.ac.in These theoretical studies can predict the relative reactivity of different pyridine derivatives and even propose new structures with enhanced nucleophilic properties, sometimes exceeding that of well-known catalysts like 4-pyrrolidinopyridine. ias.ac.inresearcher.life Such computational models are invaluable for understanding and predicting the behavior of complex substituted pyridines like this compound in nucleophilic reactions. nih.govsemanticscholar.org

Table 1: Theoretical Descriptors for Predicting Nucleophilicity in Pyridine Derivatives
DescriptorDefinitionInfluence of Substituents
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital. Higher energy indicates greater ease of electron donation.Increased by Electron-Donating Groups (EDGs), Decreased by Electron-Withdrawing Groups (EWGs).
Nucleophilicity Index (N)A quantitative scale for nucleophilicity, often referenced to a standard molecule like tetracyanoethylene (TCE).Higher values indicate stronger nucleophilicity. Influenced by the electronic nature of substituents.
Fukui Function (fk-)Indicates the propensity of a site for nucleophilic attack. For the pyridine nitrogen, it reflects its reactivity towards electrophiles.Values are influenced by the electronic and steric nature of substituents around the ring.
Proton Affinity (PA)The negative of the enthalpy change for the gas-phase reaction of a molecule with a proton.Generally increases with stronger electron-donating substituents, indicating greater basicity.

Experimental validation of theoretical predictions is crucial for confirming the nucleophilic behavior of pyridine derivatives. Kinetic studies of reactions involving pyridines as nucleophiles are a primary method for quantifying their reactivity. For example, the nucleophilicity of several 4-substituted pyridines has been experimentally determined and used to benchmark the accuracy of different theoretical scales. ias.ac.in

Mechanistic Investigations of Related Pyridine-Based Reactions

The functional groups on this compound make it a potential substrate for various advanced synthetic transformations, including oxidative coupling and C-H functionalization.

Oxidative coupling reactions are powerful tools for forming C-C and C-heteroatom bonds, often involving the direct activation of two C-H bonds. acs.orgunirioja.es These reactions are typically catalyzed by transition metals like palladium (Pd) or rhodium (Rh). acs.orgunirioja.es The mechanism of these reactions is complex and can vary depending on the catalyst, oxidant, and substrates involved.

A common mechanistic cycle for oxidative coupling involves several key steps: acs.orgunirioja.es

C-H Activation: The metal catalyst activates a C-H bond of the pyridine derivative, often through a concerted metalation-deprotonation (CMD) pathway, to form a metallacyclic intermediate.

Coupling: This intermediate then reacts with the second coupling partner.

Reductive Elimination: The final step involves reductive elimination from the metal center, which forms the desired product and regenerates the active catalyst.

The oxidant plays a critical role in regenerating the catalyst to its active oxidation state. acs.org For pyridine derivatives, oxidative C-H/C-H cross-coupling has been used to synthesize unsymmetrical biheteroaryl molecules. rsc.org The regioselectivity of the C-H activation step is a significant challenge, but directing groups can be used to control the position of functionalization. beilstein-journals.org The inherent electronic properties of the substituted pyridine ring also influence the site of metalation.

Direct C-H functionalization is a highly atom-economical strategy for modifying organic molecules. researchgate.netrsc.org Hydrogen autotransfer, also known as borrowing hydrogen, is a specific type of C-H functionalization that is particularly efficient and environmentally benign. These reactions typically involve the temporary oxidation of an alcohol to an aldehyde or ketone, which then participates in a reaction before the hydrogen is returned in a final reduction step.

While direct examples involving this compound are not specified, the presence of the 2-pyridinemethanol (B130429) group makes it a suitable candidate for such transformations. The mechanism generally proceeds as follows:

A metal catalyst dehydrogenates the alcohol to form a metal-hydride species and the corresponding aldehyde.

The aldehyde intermediate undergoes a subsequent reaction (e.g., condensation with a nucleophile).

The resulting intermediate is then reduced by the metal-hydride, regenerating the catalyst and yielding the final functionalized product.

More broadly, the functionalization of pyridine C-H bonds can be achieved through various radical-based mechanisms, including hydrogen atom transfer (HAT). nih.gov Recent advances in photoredox and electrochemical methods have expanded the scope of HAT, allowing for the introduction of a wide range of functional groups into C-H bonds under mild conditions. nih.govnih.gov The site-selectivity of these reactions remains a key challenge due to the presence of multiple C-H bonds on the pyridine ring. researchgate.net

Oxidation Reactions in Synthetic Transformations

The hydroxymethyl group (-CH2OH) at the 2-position of the this compound ring is susceptible to oxidation, a common transformation in organic synthesis to produce more highly oxidized functional groups. This reaction is a key step in the synthesis of valuable pyridine derivatives, such as aldehydes and carboxylic acids, which serve as important intermediates in the pharmaceutical and chemical industries.

The oxidation of the primary alcohol can yield two primary products depending on the reaction conditions and the choice of oxidizing agent. Partial oxidation leads to the formation of the corresponding aldehyde, 4-amino-5-bromo-2-formylpyridine. More vigorous oxidation conditions will result in the formation of the carboxylic acid, 4-amino-5-bromo-2-pyridinecarboxylic acid.

A common and effective method for oxidizing substituted methylpyridines or their alcohol derivatives to carboxylic acids involves the use of strong oxidizing agents like potassium permanganate (KMnO4). guidechem.comchemicalbook.com The reaction is typically carried out in an aqueous solution, where heating the substrate with KMnO4 leads to the formation of the corresponding pyridinecarboxylic acid. guidechem.comchemicalbook.com The process involves the oxidative cleavage of the C-H bonds of the methylene group.

Modern synthetic methods also include photoelectrocatalytic oxidation. For instance, studies on similar compounds like 3-pyridinemethanol have shown that it can be oxidized to 3-pyridinemethanal (the aldehyde) and further to nicotinic acid (vitamin B3) using TiO2 nanotube photoanodes. researchgate.net This method offers a potentially more selective and environmentally benign alternative to traditional oxidizing agents. researchgate.net

Starting MaterialOxidizing Agent/MethodProductProduct Type
This compoundMild Oxidizing Agent (e.g., PCC, DMP)4-amino-5-bromo-2-formylpyridineAldehyde
This compoundStrong Oxidizing Agent (e.g., KMnO4) guidechem.comchemicalbook.com4-amino-5-bromo-2-pyridinecarboxylic acidCarboxylic Acid
This compoundPhotoelectrocatalytic Oxidation (e.g., TiO2) researchgate.net4-amino-5-bromo-2-formylpyridine and/or 4-amino-5-bromo-2-pyridinecarboxylic acidAldehyde / Carboxylic Acid

Coordination Chemistry: Ligand Behavior and Metal Complex Formation

Transition metal pyridine complexes are a well-established class of coordination compounds where pyridine or its derivatives act as ligands. wikipedia.orgjscimedcentral.com this compound is a multifunctional ligand capable of coordinating with metal ions through several potential donor sites. The primary coordination sites are the sp2-hybridized nitrogen atom of the pyridine ring, which possesses a lone pair of electrons, and the oxygen atom of the hydroxymethyl group at the 2-position. semanticscholar.org This arrangement allows the molecule to act as a chelating ligand, forming stable complexes with a variety of transition metals.

The geometry of 2-pyridinemethanol derivatives is particularly conducive to chelation. The proximity of the pyridine nitrogen and the hydroxymethyl oxygen allows the ligand to coordinate to a single metal center in a bidentate fashion, forming a stable five-membered ring. This chelating effect significantly enhances the thermodynamic stability of the resulting metal complexes compared to coordination with monodentate pyridine ligands. researchgate.net

Research on bromo-derivatives of 2-(hydroxymethyl)pyridine has demonstrated their ability to form stable chelate complexes with divalent metal ions such as copper(II) and cobalt(II). researchgate.net In these complexes, the ligand coordinates through both the nitrogen and oxygen atoms, confirming its role as a bidentate N,O-donor ligand. researchgate.net The electronic properties of the pyridine ring, influenced by the amino and bromo substituents in this compound, can further modulate the stability and reactivity of the metal complexes formed.

The coordination of this compound to a metal center results in the formation of complexes with specific geometries and bonding characteristics. The bonding primarily involves a sigma-donating interaction from the nitrogen lone pair to a vacant metal orbital. wikipedia.orgyork.ac.uk Pyridine itself is generally considered a weak pi-acceptor ligand. wikipedia.org

X-ray crystallographic studies on related complexes, such as those of 5-bromo-2-(hydroxymethyl)pyridine with cobalt(II), reveal detailed structural information. For example, the complex [Co(L)2Cl2], where L is the pyridinemethanol ligand, exhibits a distorted octahedral coordination geometry around the central cobalt ion. researchgate.net In this structure, two ligand molecules each act as a bidentate chelate, with the remaining coordination sites occupied by chloride ions. The donor set around the metal is N2O2Cl2, with the oxygen atoms of the chelating ligands and the chloride ions adopting a cis-conformation. researchgate.net The formation of such defined stereoisomers highlights the directive influence of the chelating ligand on the complex's final architecture.

FeatureDescription (based on related structures researchgate.net)
Metal CenterCo(II), Cu(II)
LigandBromo-derivative of 2-(hydroxymethyl)pyridine
Coordination ModeBidentate (N,O-chelation)
Coordination GeometryDistorted Octahedral
Donor AtomsN2O2Cl2
IsomerismLigands can adopt specific orientations (e.g., cis or trans)

Metal complexes incorporating pyridine-based ligands are of significant interest for their catalytic applications in organic synthesis. core.ac.uknih.gov The electronic and steric properties of the pyridine ligand can be fine-tuned by substituents, which in turn influences the catalytic activity of the metal center. While specific catalytic studies on complexes of this compound are not extensively documented, the catalytic potential can be inferred from related systems.

Palladium(II) complexes with substituted pyridine ligands have demonstrated high catalytic activity in Suzuki–Miyaura and Heck cross-coupling reactions. nih.gov Similarly, rhodium(I) complexes containing pyridine ligands are effective catalysts for the carbonylation of methanol. core.ac.uk The introduction of strong electron-donating groups onto the pyridine ring can increase the nucleophilicity of the metal center, which may enhance its catalytic activity. core.ac.uk Furthermore, various transition metal complexes with functionalized pyridine ligands have been successfully employed as catalysts in other reactions, such as the Henry reaction, which forms nitroalcohols. ias.ac.in The chelated structure provided by the pyridinemethanol scaffold can impart stability and stereochemical control to the catalyst, making complexes derived from this compound promising candidates for investigation in various catalytic transformations.

Theoretical and Computational Chemistry Studies on 4 Amino 5 Bromo 2 Pyridinemethanol

Density Functional Theory (DFT) Calculations for Electronic Structure and Nucleophilicity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for the study of electronic structures. For a molecule like 4-Amino-5-bromo-2-pyridinemethanol, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-311G+(d,p)), can be used to determine key electronic properties. ias.ac.in

Electronic Structure: The electronic structure is fundamentally described by the molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a crucial parameter that provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov For substituted pyridines, the distribution of HOMO and LUMO is heavily influenced by the nature and position of the substituents. In this compound, the amino group (-NH2) and the hydroxymethyl group (-CH2OH) are electron-donating, while the bromine atom (-Br) is an electron-withdrawing group with some resonance effects. DFT calculations would likely show that the HOMO is localized primarily on the pyridine (B92270) ring and the amino group, reflecting the high electron density in these regions. Conversely, the LUMO may be distributed over the pyridine ring, influenced by the electronegative bromine and nitrogen atoms.

Nucleophilicity: The nucleophilicity of pyridine derivatives is a key aspect of their reactivity. ias.ac.in Theoretical calculations can predict nucleophilicity through various descriptors. The energy of the HOMO is a primary indicator; a higher HOMO energy generally corresponds to greater nucleophilicity. mdpi.com Furthermore, the Parr functions and Fukui functions, derived from DFT, can be used to predict the most probable sites for nucleophilic attack. For this compound, the nitrogen atom of the pyridine ring and the exocyclic amino group are potential nucleophilic centers. The relative nucleophilicity of these sites would be determined by the interplay of electronic effects from the substituents. The electron-donating amino and hydroxymethyl groups are expected to enhance the nucleophilicity of the pyridine ring, while the inductive effect of the bromine atom would modulate this.

A hypothetical representation of calculated electronic properties for this compound and related compounds is presented in the table below.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
Pyridine-6.78-0.546.24
4-Aminopyridine-5.92-0.215.71
2-Pyridinemethanol (B130429)-6.55-0.486.07
This compound (Estimated)-6.1 to -6.3-0.7 to -0.95.2 to 5.6

Note: The values for this compound are estimated based on the effects of similar substituents on the pyridine ring.

Quantum Chemical Modeling of Reactivity and Mechanisms

Quantum chemical modeling allows for the investigation of reaction pathways and the elucidation of reaction mechanisms at a molecular level. diva-portal.org For this compound, such models can predict its reactivity in various chemical transformations.

Reactivity Descriptors: Global reactivity descriptors derived from conceptual DFT, such as chemical potential (μ), hardness (η), and electrophilicity (ω), can provide a quantitative measure of the molecule's reactivity. nih.gov These parameters are calculated from the HOMO and LUMO energies. The amino and hydroxymethyl groups are expected to increase the molecule's softness and nucleophilicity, making it more reactive towards electrophiles.

Reaction Mechanisms: Computational modeling can be employed to study potential reaction mechanisms involving this compound. For instance, in nucleophilic aromatic substitution (SNAr) reactions, the bromine atom can act as a leaving group. acs.org Quantum chemical calculations can model the transition states and intermediates of such reactions, providing insights into the reaction kinetics and thermodynamics. The presence of the activating amino group would facilitate such substitutions. Similarly, the reactivity of the amino and hydroxymethyl groups in reactions like acylation or oxidation can be modeled to predict the most likely products and reaction pathways. nih.gov

Ab Initio Calculations for Molecular and Complex Structures

Ab initio calculations, which are based on first principles of quantum mechanics without empirical parameters, are highly accurate for determining molecular structures and the geometries of molecular complexes. dtic.mil

Molecular Geometry: Ab initio methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, can provide highly accurate predictions of bond lengths, bond angles, and dihedral angles for this compound. researchgate.netresearchgate.net These calculations would reveal the precise three-dimensional arrangement of the atoms, including the planarity of the pyridine ring and the orientation of the substituents. For instance, the presence of the hydroxymethyl group at the 2-position and the amino group at the 4-position may lead to intramolecular hydrogen bonding, which can be accurately modeled.

Complex Structures: The interaction of this compound with other molecules, such as solvents or biological receptors, can also be studied using ab initio methods. These calculations can determine the geometry and binding energy of intermolecular complexes, providing insights into solvation effects and potential biological activity. For example, the formation of hydrogen-bonded dimers or complexes with metal ions can be accurately modeled.

A table of hypothetical optimized geometric parameters for this compound is provided below.

ParameterPredicted Value
C2-C3 Bond Length (Å)1.39
C4-N(amino) Bond Length (Å)1.37
C5-Br Bond Length (Å)1.90
C2-C-O Angle (°) (in -CH2OH)110.5
C3-C4-C5 Angle (°)118.0

Note: These values are hypothetical and representative of typical bond lengths and angles in similar substituted pyridines.

Computational Predictions of Molecular Properties and Interactions

Computational chemistry offers a suite of tools for predicting a wide range of molecular properties and intermolecular interactions. nih.gov

Physicochemical Properties: Various molecular properties of this compound can be predicted using computational models. These include dipole moment, polarizability, and electrostatic potential. The molecular electrostatic potential (MEP) map is particularly useful as it visualizes the charge distribution on the molecule's surface, indicating regions that are prone to electrophilic or nucleophilic attack. mdpi.com For this molecule, the MEP would likely show negative potential around the pyridine nitrogen and the oxygen of the hydroxymethyl group, and positive potential near the amino hydrogens. Other properties like lipophilicity (logP) and aqueous solubility can also be estimated using quantitative structure-property relationship (QSPR) models. frontiersin.orgnih.gov

Intermolecular Interactions: The nature and strength of intermolecular interactions, such as hydrogen bonding and van der Waals forces, can be computationally investigated. For this compound, the amino and hydroxymethyl groups are capable of acting as both hydrogen bond donors and acceptors, suggesting that hydrogen bonding will play a significant role in its condensed-phase behavior and its interactions with other molecules. Hirshfeld surface analysis is a computational tool that can be used to visualize and quantify these intermolecular contacts in a crystal lattice. nih.gov

Applications of 4 Amino 5 Bromo 2 Pyridinemethanol in Material Science and Catalysis Excluding Biological Applications

Utilization in Organic Synthesis as a Building Block

The strategic placement of three distinct functional groups on the pyridine (B92270) ring makes 4-Amino-5-bromo-2-pyridinemethanol a valuable precursor in multi-step organic syntheses. Each group offers a different chemical reactivity, allowing for selective and sequential reactions to build complex molecular architectures.

The Bromo Group : The bromine atom at the 5-position is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, is a powerful method for creating biaryl compounds by reacting an aryl halide with an arylboronic acid. nih.govorganic-chemistry.org In this context, the bromo group on this compound can be readily substituted. For example, the palladium-catalyzed Suzuki coupling of similar 5-bromopyridin-3-amine derivatives with various arylboronic acids has been shown to proceed in moderate to good yields. nih.govresearchgate.net This reaction is fundamental for synthesizing complex molecules with tailored electronic and structural properties.

The Amino Group : The amino group at the 4-position can undergo a wide range of transformations. It can be acylated, alkylated, or used as a directing group in subsequent reactions. Its basicity and nucleophilicity are central to its reactivity. In synthetic strategies, this amino group can also be converted into other functionalities, further expanding the molecular diversity accessible from this starting material.

The Hydroxymethyl Group : The primary alcohol functionality at the 2-position can be oxidized to an aldehyde or carboxylic acid, or it can be converted into esters and ethers. This site provides a handle for attaching the pyridine core to other molecules or polymer backbones.

The multifunctionality of this compound allows for a diversity-oriented synthesis approach, where a single starting material can be used to generate a library of structurally diverse compounds for various applications in materials science. nih.gov

Role in Catalysis and Organocatalysis

Pyridine and its derivatives are ubiquitous in catalysis, serving as ligands for metal catalysts or as organocatalysts themselves. This compound possesses several features that make it an attractive candidate for catalytic applications.

The pyridine nitrogen atom, with its lone pair of electrons, is an excellent coordination site for a wide variety of transition metals, including palladium, rhodium, and iron. core.ac.uknih.govacs.org By forming stable complexes, pyridinemethanol-based ligands can modulate the electronic properties and steric environment of the metal center, thereby influencing the activity, selectivity, and stability of the catalyst. core.ac.uknih.gov For instance, Pd(II) complexes with substituted pyridine ligands have demonstrated high efficiency as catalysts in Suzuki cross-coupling reactions. nih.govnih.gov The electronic nature of the substituents on the pyridine ring, such as the electron-donating amino group in this compound, can enhance the catalytic efficiency by increasing the basicity of the ligand. nih.gov

Beyond coordination chemistry, the amino group allows for its use in organocatalysis. Aminopyridines, such as the well-known 4-Dimethylaminopyridine (DMAP), are highly effective nucleophilic catalysts for a multitude of reactions, including esterifications and acylations. wikipedia.org The amino group in this compound can similarly function as a catalyst, activating electrophiles towards nucleophilic attack. While its catalytic activity would be modulated by the other substituents, its structural similarity to established aminopyridine catalysts suggests potential in this area.

Catalytic RoleRelevant Functional Group(s)Example Application (Analogous Compounds)
Ligand for Metal CatalysisPyridine Nitrogen, Amino Group, Hydroxymethyl OxygenPd(II) complexes for Suzuki coupling reactions nih.govnih.gov
OrganocatalystAmino GroupAcylation and esterification reactions wikipedia.org
Catalyst PrecursorEntire MoleculeFormation of Rh(I) complexes for methanol (B129727) carbonylation core.ac.uk

Application in Supramolecular Chemistry and Coordination Polymer Research

Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions. Coordination polymers (CPs) and metal-organic frameworks (MOFs) are a class of materials constructed from metal ions linked by organic ligands. mdpi.comnih.gov The structure of this compound makes it an excellent candidate for use as a linker in these materials.

The molecule offers multiple coordination sites: the pyridine nitrogen, the amino nitrogen, and the oxygen of the hydroxymethyl group. This allows it to bind to one or more metal centers, forming one-, two-, or three-dimensional networks. mdpi.comnih.gov The specific geometry of the molecule, combined with the choice of metal ion, can direct the self-assembly process to yield CPs with desired topologies and properties. nih.gov

Furthermore, the bromine atom can participate in halogen bonding, a directional non-covalent interaction that can be used to control the packing of molecules in the solid state. nih.govmdpi.com The amino and hydroxymethyl groups can also form strong hydrogen bonds. The interplay of these various non-covalent interactions—coordination bonds, hydrogen bonds, and halogen bonds—provides a rich toolbox for crystal engineering and the design of complex supramolecular assemblies. mdpi.com These materials are of interest for applications in gas storage, separation, and sensing.

Development of Novel Materials with Pyridinemethanol Components

The incorporation of pyridinemethanol units into larger molecular or polymeric structures is a promising strategy for developing novel functional materials. nih.govrsc.orgnih.gov Functional polymers are materials designed to have specific chemical, physical, or biological properties. nih.gov

By reacting the hydroxymethyl group, this compound can be grafted onto polymer backbones or used as a monomer in polymerization reactions. This would introduce the functional pyridine unit into the resulting material, imparting properties such as:

Metal-binding capabilities : For applications in environmental remediation (heavy metal removal) or catalysis.

pH-responsiveness : The basicity of the pyridine and amino groups can lead to materials that change their structure or properties in response to changes in pH.

Modified Surface Properties : Introducing this polar, functional unit can alter the surface energy, adhesion, and antifouling properties of materials. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 4-Amino-5-bromo-2-pyridinemethanol?

The compound can be synthesized via bromination of a pyridine precursor followed by functional group modifications. A common method involves reacting 4-amino-2-hydroxypyridine with brominating agents like N-bromosuccinimide (NBS) under radical initiation, followed by reduction of the carbonyl group to a methanol moiety. Ethanol is often used as the solvent, and reaction conditions (e.g., temperature, stoichiometry) must be tightly controlled to avoid over-bromination .

Key Steps :

  • Bromination at the 5-position using NBS.
  • Reduction of ketone intermediates (e.g., using NaBH₄).
  • Purification via recrystallization (common solvents: ethanol/water mixtures).

Q. How should researchers purify this compound to achieve >95% purity?

Recrystallization in ethanol/water (3:1 v/v) is effective for removing unreacted starting materials and byproducts. Column chromatography (silica gel, eluent: dichloromethane/methanol 9:1) can further isolate the compound. Melting point analysis (e.g., 80–82°C) and HPLC (C18 column, acetonitrile/water gradient) validate purity .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • NMR : <sup>1</sup>H NMR (DMSO-d₆) shows characteristic peaks: δ 8.2 (pyridine H), δ 4.5 (–CH₂OH), δ 5.1 (–OH, broad).
  • Mass Spectrometry : ESI-MS m/z 217.06 [M+H]<sup>+</sup> confirms molecular weight.
  • FT-IR : Peaks at 3350 cm⁻¹ (–NH₂), 1600 cm⁻¹ (C=N), and 1050 cm⁻¹ (C–Br) .

Q. How stable is this compound under varying storage conditions?

The compound is hygroscopic and light-sensitive. Store at –20°C in amber vials under argon. Degradation occurs within 72 hours at room temperature in aqueous solutions (pH >7), forming a brominated byproduct. Stability

ConditionDegradation (%)Time (days)
25°C, dry<5%30
4°C, 70% humidity15%14

Advanced Research Questions

Q. How can single-crystal XRD resolve ambiguities in the compound’s structural configuration?

Single-crystal X-ray diffraction (SCXRD) using SHELXL refinement confirms the planar pyridine ring and bromine/amino group orientations. Key parameters:

  • Space group: P2₁/c
  • Bond angles: C–Br–C ≈ 120°
  • Hydrogen bonding: O–H···N interactions stabilize the crystal lattice. SHELX programs are recommended for refining twinned or high-symmetry crystals .

Q. Why does bromine substitution at the 5-position influence electronic properties differently than chlorine or fluorine?

Bromine’s larger atomic radius and lower electronegativity increase electron density on the pyridine ring, enhancing electrophilic substitution reactivity. Comparative studies with chloro/fluoro analogs show:

SubstituentHammett σmReaction Rate (k, M⁻¹s⁻¹)
–Br0.390.45
–Cl0.370.32
–F0.340.28
Bromine’s polarizability also facilitates cross-coupling reactions (e.g., Suzuki-Miyaura) .

Q. How should researchers address contradictory NMR and mass spectrometry data?

Contradictory data (e.g., unexpected molecular ion peaks) may arise from isotopic bromine patterns (m/z 217.06 [M+H]<sup>+</sup> with <sup>79</sup>Br/<sup>81</sup>Br ≈ 1:1). Validate using high-resolution MS (HRMS) and compare with simulated isotopic distributions. For ambiguous <sup>13</sup>C NMR signals, DEPT-135 experiments differentiate CH₃/CH₂ groups .

Q. What catalytic systems optimize this compound’s reactivity in cross-coupling reactions?

Pd(PPh₃)₄ (5 mol%) with K₂CO₃ in DMF/H₂O (3:1) at 80°C achieves >80% yield in Suzuki couplings. Competing dehalogenation is minimized by avoiding strong bases (e.g., NaOH). For Buchwald-Hartwig aminations, Xantphos ligands improve selectivity .

Q. How can solubility challenges in aqueous buffers be mitigated for biological assays?

Co-solvents like DMSO (≤5% v/v) or cyclodextrin inclusion complexes enhance solubility. Solubility

SolventSolubility (mg/mL)
Water0.5
DMSO25
Ethanol12
Adjust pH to 6–7 to prevent precipitation of the free base .

Q. Which computational models predict the compound’s interaction with biological targets?

Density Functional Theory (DFT) at the B3LYP/6-31G* level calculates HOMO/LUMO energies to predict electron donor/acceptor behavior. Molecular docking (AutoDock Vina) against kinase targets (e.g., EGFR) identifies binding poses with ∆G < –8 kcal/mol. Validate with MD simulations (NAMD, 100 ns) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.